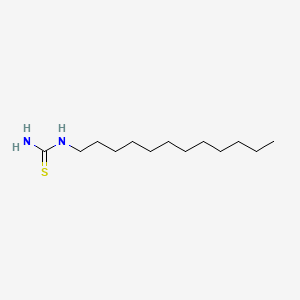

Urea, 1-dodecyl-2-thio-

Description

Thioureas are structurally analogous to urea but exhibit distinct physicochemical properties, such as enhanced lipophilicity and altered hydrogen-bonding capabilities due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen.

Properties

IUPAC Name |

dodecylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16/h2-12H2,1H3,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYDSRLQABJJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178918 | |

| Record name | Urea, 1-dodecyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2422-90-4 | |

| Record name | N-Dodecylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2422-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-dodecyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-dodecyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea derivatives vary widely in biological activity, solubility, and industrial utility depending on substituents. Below is a detailed comparison of urea, 1-dodecyl-2-thio- with key analogs:

Alkyl Thioureas

- 1-Dodecyl-2-thiourea: The long alkyl chain enhances hydrophobicity, making it suitable for micelle formation or membrane-interaction studies. No direct toxicity data are provided, but alkyl thioureas with shorter chains (e.g., methyl or ethyl) are generally less toxic than aromatic derivatives .

- Its applications are likely in agrochemical or pharmaceutical research, though specific data are absent .

Aryl Thioureas

- 1-Naphthylthiourea (ANTU, CAS 86-88-4) : A rodenticide with acute toxicity due to its naphthyl group, which facilitates bioaccumulation. ANTU’s mechanism involves inhibition of thyroid peroxidase, contrasting with alkyl thioureas’ typically lower mammalian toxicity .

- The naphthothiazole moiety enhances π-π stacking interactions, a feature absent in 1-dodecyl-2-thiourea .

Heterocyclic Urea Derivatives

- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea: This compound’s fused thiophene and benzoyl groups enable diverse electronic interactions, useful in organic electronics or as enzyme inhibitors. Such complexity contrasts with the simpler alkyl chain in 1-dodecyl-2-thiourea .

- 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs : These phthalimide-containing derivatives demonstrate anticancer and antioxidant activities, with ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles optimized for drug development. The dodecyl chain in 1-dodecyl-2-thiourea may limit bioavailability compared to these aryl-substituted analogs .

Data Tables

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Table 2: Toxicity and Bioactivity Trends

| Compound Class | Toxicity Profile | Bioactivity |

|---|---|---|

| Alkyl thioureas | Low to moderate (dependent on chain length) | Surfactant properties, limited bioactivity |

| Aryl thioureas | High (e.g., ANTU: LD50 ~1–7 mg/kg in rats) | Enzyme inhibition, rodenticidal effects |

| Heterocyclic ureas | Variable (optimized for drug-likeness) | Anticancer, kinase modulation |

Research Findings and Insights

- Structural Influence on Solubility : The dodecyl chain in 1-dodecyl-2-thiourea likely reduces aqueous solubility compared to smaller alkyl or aryl derivatives, limiting its use in hydrophilic systems but favoring lipid bilayer interactions .

- Biological Activity: Aryl and heterocyclic thioureas (e.g., naphthothiazole derivatives) show pronounced anticancer activity due to target-specific binding, whereas alkyl thioureas may serve better as adjuvants or carriers .

- Toxicity Considerations : ANTU’s acute toxicity underscores the risk of aromatic substituents, while alkyl analogs like 1-dodecyl-2-thiourea may offer safer profiles for industrial applications .

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are commonly employed for 1-dodecyl-2-thiourea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves the reaction of dodecylamine with thiourea or isothiocyanate derivatives under controlled conditions. Key variables include solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts like triethylamine. Purification often uses column chromatography or recrystallization. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like dodecylurea .

Q. Which spectroscopic techniques are critical for structural confirmation of 1-dodecyl-2-thiourea, and how are spectral artifacts addressed?

- Methodological Answer :

- NMR : H NMR confirms alkyl chain integration (δ 0.8–1.5 ppm) and thiourea protons (δ ~7–8 ppm). C NMR identifies the thiocarbonyl carbon (δ ~180 ppm).

- FT-IR : Thiourea C=S stretch (~1250–1350 cm) and N-H stretches (~3200–3400 cm) are diagnostic.

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H] at m/z 287).

- Artifact Mitigation : Use deuterated solvents for NMR, dry films for IR, and internal standards for mass calibration to reduce noise .

Q. How should researchers design stability studies for 1-dodecyl-2-thiourea under varying storage conditions?

- Methodological Answer : Stability tests should include:

- Temperature : Accelerated degradation studies at 40°C, 60°C, and room temperature.

- Humidity : Exposure to 75% RH to assess hydrolysis susceptibility.

- Light : UV-Vis irradiation to test photodegradation.

Analytical methods like HPLC or gravimetric analysis quantify degradation products. Control samples in inert atmospheres (e.g., N) isolate oxidation effects .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of 1-dodecyl-2-thiourea?

- Methodological Answer :

- Experimental Reconciliation : Reproduce studies using identical solvents/purity standards. Differential Scanning Calorimetry (DSC) ensures melting point consistency.

- Computational Validation : Density Functional Theory (DFT) calculates lattice energies to explain solubility variations. Molecular dynamics simulations model solvent interactions (e.g., in polar vs. nonpolar media).

- Meta-Analysis : Cross-reference primary literature (e.g., NIST data ) to identify outliers caused by impurities or measurement biases .

Q. How can researchers elucidate the mechanism of 1-dodecyl-2-thiourea’s biological activity using structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modification : Synthesize analogs (e.g., altering alkyl chain length or substituting sulfur with oxygen) and test antimicrobial or enzyme-inhibition activity.

- Biophysical Assays : Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins.

- Computational Docking : AutoDock or Schrödinger Suite predicts binding poses with receptor sites (e.g., bacterial cell wall synthases).

SAR conclusions must integrate crystallography data (if available) and dose-response curves .

Q. What strategies optimize the catalytic efficiency of 1-dodecyl-2-thiourea in organocatalytic reactions?

- Methodological Answer :

- Solvent Screening : Test polarity effects (e.g., THF vs. water) on transition-state stabilization.

- Additive Screening : Introduce co-catalysts like chiral amines or ionic liquids to enhance enantioselectivity.

- Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants (/).

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation during catalysis.

Compare results with DFT-computed reaction pathways to validate mechanistic hypotheses .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting data on the surfactant properties of 1-dodecyl-2-thiourea?

- Methodological Answer :

- Critical Parameters : Compare critical micelle concentration (CMC) measurements via tensiometry vs. fluorescence probe methods. Account for pH effects (thiourea’s pKa ~1.5–2.5).

- Statistical Analysis : Apply ANOVA to assess inter-lab variability.

- Cross-Validation : Replicate experiments using standardized protocols (e.g., ASTM methods) and reference materials (e.g., sodium dodecyl sulfate as a control) .

Q. What steps ensure reproducibility in synthesizing 1-dodecyl-2-thiourea derivatives for structure-property studies?

- Methodological Answer :

- Protocol Standardization : Document exact molar ratios, solvent grades, and purification thresholds.

- Batch Testing : Synthesize three independent batches and compare purity via HPLC (>98%).

- Open Data Sharing : Publish detailed synthetic procedures and raw spectral data in repositories like ChemRxiv or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.